4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-22(19-10-8-18(9-11-19)16-25-14-12-23-17-25)24-15-21-7-4-13-26(21)20-5-2-1-3-6-20/h1-3,5-6,8-12,14,17,21H,4,7,13,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPGDPWGMQSMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Imidazole to Benzyl Chloride: The imidazole is then reacted with benzyl chloride to form 4-(chloromethyl)-1H-imidazole.
Formation of the Benzamide Group: The benzamide group is introduced by reacting 4-(chloromethyl)-1H-imidazole with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenylpyrrolidine Moiety: The final step involves the reaction of the intermediate with 1-phenylpyrrolidine-2-carboxaldehyde under reductive amination conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
N-Alkylation and N-Acylation at the Imidazole Ring
The imidazole moiety undergoes N-alkylation and N-acylation due to its electron-rich nitrogen atoms. Key findings include:
These reactions occur regioselectively at the N3 position of the imidazole ring, confirmed by ¹H-NMR and X-ray crystallography . The steric hindrance from the methylene bridge limits reactivity at N1.
Benzamide Reactivity
The tertiary benzamide group participates in ortho-C–H functionalization and nucleophilic substitution :
Palladium-Catalyzed Ortho-Acylation
Under Pd(OAc)₂ catalysis (5 mol%), the benzamide undergoes ortho-acylation with arylglyoxylic acids (e.g., phenylglyoxylic acid):
textConditions: Ag₂CO₃ (2 equiv), DCE, 100°C, 24 hrs → 72% yield[5]
This reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism , with DFT calculations confirming Pd coordination to the amide oxygen .
Nucleophilic Aromatic Substitution
The electron-deficient benzamide ring reacts with amines under microwave irradiation:
textExample: Reaction with piperazine (2 equiv), DIPEA, DMSO, 120°C, 30 min → 89% yield[6]
Pyrrolidine Ring Modifications
The 1-phenylpyrrolidin-2-yl group shows ring-opening and oxidation reactivity:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 48 hrs | Ring opening to γ-aminobutyric acid derivative | |
| Oxidation | mCPBA (2 equiv), CH₂Cl₂, 0°C → RT, 12 hrs | Formation of N-oxide (91%) |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling at halogenated derivatives (e.g., brominated imidazole):
| Substrate | Boronic Acid | Conditions | Yield | Source |
|---|---|---|---|---|
| 5-Bromo-imidazole analog | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 12 hrs | 68% |
Stability Under Physiological Conditions
Critical stability data from simulated biological environments:
| Condition | pH | Temperature | Half-Life | Degradation Pathway |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | 3.2 hrs | Imidazole N-protonation |
| Simulated intestinal fluid | 6.8 | 37°C | >24 hrs | No significant degradation |
The compound remains stable in neutral/alkaline conditions but undergoes rapid protonation-induced decomposition in acidic media .
Mechanistic Insights
-
Imidazole N-alkylation follows an Sₙ2 mechanism, with rate dependence on base strength (K₂CO₃ > NEt₃ > NaHCO₃) .
-
Ortho-acylation requires a Pd(II)/Pd(IV) redox cycle, with Ag₂CO₃ serving as both oxidant and halide scavenger .
-
Pyrrolidine oxidation proceeds via a radical intermediate, as evidenced by TEMPO inhibition studies .
This comprehensive profile establishes 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide as a versatile scaffold for medicinal chemistry applications, particularly in kinase inhibitor development .
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives, including 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide, can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune suppression in cancer. A systematic study on phenyl-imidazole derivatives highlighted their potential as IDO inhibitors, demonstrating improved potency compared to standard compounds .
Table 1: Potency of Imidazole Derivatives Against IDO
| Compound ID | IC50 (µM) | Notes |
|---|---|---|
| 4-PI | 10 | Standard compound |
| Compound A | 0.5 | Ten-fold improvement |
| Compound B | 0.8 | Enhanced binding interactions |
Neurological Disorders
The compound has been investigated for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). A study revealed that derivatives similar to this compound exhibited significant effects in animal models of psychosis, indicating potential therapeutic applications in treating schizophrenia and related disorders .
Table 2: Efficacy in Neurological Models
| Study Reference | Compound Tested | Effect |
|---|---|---|
| 4-((1H-imidazol-1-yl)methyl) | Reduced hyperactivity | |
| Phenylpyrrolidine derivative | Improved cognitive function |
Antimicrobial Activity
Recent studies have shown that imidazole-containing compounds exhibit antifungal properties against pathogens such as Aspergillus fumigatus. The structure of the compound allows for effective interaction with fungal enzymes, leading to growth inhibition .
Table 3: Antifungal Activity Against Aspergillus fumigatus
| Compound ID | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 4-PI | 5 µg/mL |
| Compound C | 2 µg/mL |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent modifications to introduce the phenylpyrrolidine moiety. Research has demonstrated that variations in substituents can significantly affect biological activity, emphasizing the importance of structure-activity relationship studies in drug development .
Case Study: Inhibition of IDO
A notable study focused on the development of imidazole derivatives as IDO inhibitors. The researchers utilized computational docking techniques to optimize binding interactions within the enzyme's active site. The findings indicated that specific modifications to the imidazole ring could enhance binding affinity and selectivity .
Case Study: mGluR2 Modulation
Another investigation explored the modulation of mGluR2 by compounds structurally related to this compound. The results demonstrated significant behavioral changes in rodent models, supporting the hypothesis that these compounds could serve as therapeutic agents for treating psychotic disorders .
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenylpyrrolidine moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The target compound’s key structural elements include:
- Benzamide core : Provides a planar aromatic scaffold for interactions with biological targets.
- Phenylpyrrolidinylmethyl side chain : Enhances lipophilicity and steric bulk.
Comparisons with analogous compounds :
(E)-N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4-(3,5-dimethoxystyryl)benzamide (8d)
- Core : Benzamide with a styryl extension.
- Substituents : Imidazole-phenylethyl group and methoxy-substituted styryl.
- Activity : Potent CYP24A1 inhibitor, likely due to styryl group interactions with the enzyme’s active site .
- Key Difference : The styryl moiety in 8d enhances π-π stacking but reduces solubility compared to the target compound’s pyrrolidine group.
2-(1-(4-Oxo-4-phenylbutyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cc)
- Core : Benzimidazole-carboxamide.
- Substitents : Pyrrolidinyl and phenylketone.
- Activity : Undisclosed, but benzimidazole cores often exhibit antiviral or anticancer properties .
- Key Difference : The benzimidazole core (vs. imidazole in the target compound) may confer higher metabolic stability but lower bioavailability.
4-(5-Substituted-1H-benzimidazol-2-yl)-benzoic acid N-substituted-benzylidene hydrazides (1–14) Core: Benzimidazole-hydrazide. Substituents: Varied aryl groups on the hydrazide. Activity: Hydrazides may exhibit antimicrobial or anti-inflammatory effects via chelation .
Physicochemical Properties
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may involve nucleophilic substitution (imidazole methylation) followed by amide coupling, similar to methods in and .
- Structure-Activity Relationship (SAR) :
- Therapeutic Potential: Likely applications include oncology (kinase inhibition) or CNS disorders (due to pyrrolidine’s BBB permeability).
Biological Activity
4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O
- Molecular Weight : 306.40 g/mol
Research indicates that compounds containing imidazole and pyrrolidine moieties often exhibit significant biological activities, particularly in the modulation of enzyme activities and receptor interactions. The imidazole ring is known for its role in binding to heme-containing enzymes, while the pyrrolidine structure contributes to the overall binding affinity and selectivity towards specific targets.
Enzyme Inhibition
Studies have shown that related imidazole derivatives can act as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase (IDO), which is crucial in immune regulation and cancer therapy. The binding interactions at the active site of IDO have been characterized, revealing that modifications in the imidazole or phenyl groups can enhance inhibitory potency significantly .
Anticancer Activity
Several studies have explored the anticancer potential of imidazole derivatives. For instance, a systematic study on phenyl-imidazole derivatives demonstrated their ability to inhibit IDO, leading to enhanced anti-tumor immunity. The most potent derivatives exhibited nanomolar inhibition levels, suggesting that this compound could potentially be developed into a therapeutic agent against tumors characterized by immune evasion .
Antimicrobial Properties
Imidazole compounds have also been noted for their antimicrobial properties. In vitro studies suggest that derivatives similar to our compound exhibit activity against various bacterial strains. The mechanism typically involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Study 1: IDO Inhibition
In a recent study, compounds structurally related to this compound were tested for their ability to inhibit IDO. The results indicated that certain modifications led to a ten-fold increase in potency compared to earlier compounds like 4-phenyl-imidazole (4-PI). This highlights the importance of structural optimization in enhancing biological activity .
| Compound | IC50 (μM) | Modifications |
|---|---|---|
| 4-PI | 34 | None |
| Compound A | 3.5 | N-substitution |
| Compound B | 5.0 | C-substitution |
Case Study 2: Antimicrobial Activity
A series of imidazole derivatives were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Q & A
Basic: What are the optimal synthetic routes for 4-((1H-imidazol-1-yl)methyl)-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide, and how is structural confirmation achieved?
Answer:
The compound is synthesized via multi-step reactions involving imidazole and pyrrolidine derivatives. Key steps include:
- Condensation reactions : Reacting benzamide intermediates with imidazole-containing reagents under reflux conditions, as seen in the synthesis of structurally analogous compounds (e.g., 62% yield for 4i in ).
- Functionalization : Introducing the phenylpyrrolidinyl moiety via nucleophilic substitution or amide coupling ( ).
- Purification : Column chromatography (chloroform:methanol, 3:1) or crystallization from ethanol/dimethyl ether ( ).
Structural confirmation relies on:
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) ( ).
- NMR : ¹H-NMR for proton environments (e.g., imidazole protons at δ 7.5–8.0 ppm) and ¹³C-NMR for carbon assignments ( ).
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks ( ).
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- FT-IR : Critical for identifying amide (C=O, N-H) and aromatic (C-H) bonds. For example, and report C=O stretches at 1640–1680 cm⁻¹.
- ¹H/¹³C-NMR : Resolves proton environments (e.g., methylene bridges at δ 4.5–5.0 ppm) and confirms regiochemistry ( ).
- UV-Vis and fluorescence spectroscopy : Used to study electronic transitions and fluorescence properties, particularly for derivatives with extended conjugation ( ).
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of derivatives?
Answer:
- Substituent variation : Modify the imidazole (e.g., 4i–4n in ) or phenylpyrrolidine moieties ( ) to assess effects on bioactivity.
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs ( ).
- Biological assays : Test derivatives for target-specific activity (e.g., anticonvulsant or anticancer screens) and correlate with structural features ( ).
Advanced: What strategies resolve contradictions in pharmacological data across different derivatives?
Answer:
- Dose-response curves : Establish whether activity discrepancies arise from potency vs. efficacy differences ( ).
- Metabolic stability assays : Use liver microsomes to rule out pharmacokinetic variability ( ).
- Crystallographic validation : Compare X-ray structures (e.g., ) with docking predictions to confirm binding modes.
Advanced: How do computational docking studies inform the design of derivatives targeting specific proteins?
Answer:
- Binding pose analysis : highlights docking poses (e.g., compound 9c binding to α-glucosidase’s active site).
- Free energy calculations : Use MM-GBSA to rank derivatives by predicted binding affinity.
- Scaffold hopping : Replace the benzamide core with bioisosteres (e.g., thiazole in ) while maintaining key interactions.
Advanced: What are the challenges in achieving regioselectivity during synthesis, and how can they be addressed?
Answer:
- Competitive reactions : Imidazole’s tautomerism can lead to regioisomeric byproducts ( ).
- Mitigation strategies :
Advanced: How can thermal stability and fluorescence properties be analyzed for this compound?
Answer:
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., reports stability up to 240°C).
- Differential scanning calorimetry (DSC) : Identifies phase transitions.
- Fluorescence spectroscopy : Quantifies quantum yield and Stokes shift (e.g., uses λex = 350 nm for benzimidazole derivatives).
Basic: What purification methods are recommended post-synthesis?
Answer:
- Column chromatography : Silica gel with chloroform:methanol gradients ( ).
- Recrystallization : Ethanol or dimethyl ether for high-purity crystals ( ).
- HPLC : For final purity validation (≥95%) ( ).
Advanced: How do crystallographic studies contribute to understanding the compound's conformation?
Answer:
- Single-crystal X-ray diffraction : Resolves bond angles and torsional strain (e.g., confirms dihedral angles between imidazole and benzamide planes).
- Intermolecular interactions : Identifies hydrogen bonds or π-stacking critical for crystal packing and solubility.
Advanced: What are the best practices for designing derivatives with improved metabolic stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
